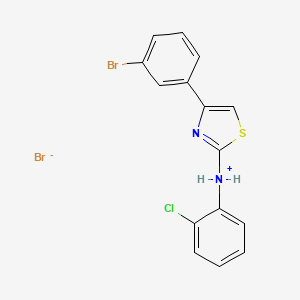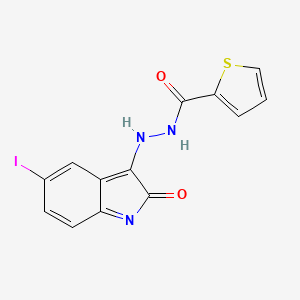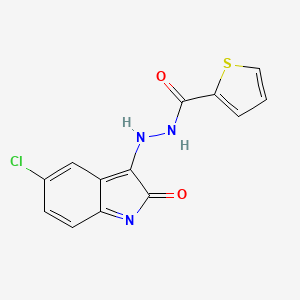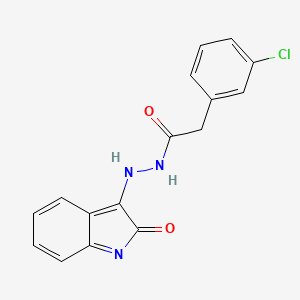![molecular formula C13H7N3O4S B7827814 2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827814.png)
2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of compound “2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione” involves several steps, including specific reaction conditions and reagents. The synthetic routes typically include:
Step 1: Initial formation of the core structure through a series of chemical reactions.
Step 2: Functionalization of the core structure to introduce specific functional groups.
Step 3: Purification and isolation of the final product.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced technologies and equipment to control reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Compound “2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione” undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Compound “2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of compound “2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compound “2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with similar functional groups or core structures. The uniqueness of compound “this compound” lies in its specific combination of functional groups and its resulting chemical and biological properties.
Some similar compounds include:
- Compound A: Known for its similar core structure but different functional groups.
- Compound B: Shares similar functional groups but has a different core structure.
- Compound C: Exhibits similar biological activities but differs in its chemical structure.
Propriétés
IUPAC Name |
2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4S/c17-11-7-3-1-2-4-8(7)12(18)9(11)5-14-13-15-6-10(21-13)16(19)20/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMQPCABSZGIPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=NC=C(S3)[N+](=O)[O-])C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=NC=C(S3)[N+](=O)[O-])C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide](/img/structure/B7827733.png)
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B7827743.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B7827748.png)

![2-[[4-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827758.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B7827761.png)
![2-[4-[(2-oxoindol-3-yl)amino]phenyl]acetonitrile](/img/structure/B7827763.png)


![(2E)-2-[(3,4-dimethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827774.png)
![N-[4-[2-[(1,3-dioxoinden-2-ylidene)methylamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7827784.png)

![4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid](/img/structure/B7827802.png)
![2-[(1H-indazol-6-ylamino)methylidene]indene-1,3-dione](/img/structure/B7827806.png)
